molecular formula C19H19BrN2O2 B2466571 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 392308-57-5

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2466571
CAS No.: 392308-57-5
M. Wt: 387.277
InChI Key: HJOKVOCJSICDLY-UHFFFAOYSA-N
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Description

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structure, featuring both bromophenyl and methoxyphenyl groups, presents significant interest in medicinal chemistry for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves multi-step organic reactions. Typically, the preparation starts with the condensation of 4-bromobenzaldehyde with 4-methoxyphenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate undergoes cyclization with propanone in the presence of a strong base, such as sodium ethoxide, to yield the target compound.

Industrial Production Methods

In an industrial context, the production scales up these reactions using large-scale reactors, ensuring controlled temperature and pressure conditions to maximize yield and purity. Solvent extraction and crystallization techniques are employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:

  • Oxidation: Converts the methoxy group to a carbonyl group under strong oxidizing agents.

  • Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents like lithium aluminium hydride.

  • Substitution: Halogen substitution reactions, where the bromine atom can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation with potassium permanganate, reduction with lithium aluminium hydride, and nucleophilic substitution with aniline in an aprotic solvent like dimethylformamide are common reagent and condition setups for these reactions.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which are useful intermediates in organic synthesis.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the discovery of new chemical entities with desired properties.

Biology and Medicine

Biologically, 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has been investigated for its potential anti-inflammatory and anticancer activities. Its ability to modulate various biological pathways makes it a candidate for drug development.

Industry

In the industrial sphere, this compound is used in the development of agrochemicals and dyes, showcasing its versatility beyond pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with cellular receptors and enzymes. The bromophenyl and methoxyphenyl groups play a crucial role in binding to these molecular targets, altering their activity and leading to the desired biological outcomes. The pyrazole ring acts as a scaffold that enhances the stability and specificity of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include 1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one and 1-(3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one.

Uniqueness

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is unique due to the bromine atom's specific interactions, which enhance its biological activity compared to similar compounds. The presence of the methoxy group further distinguishes its reactivity and mechanism of action, providing a distinct profile in pharmacological studies.

By understanding this compound's preparation, reactions, applications, and uniqueness, researchers can better utilize it in developing new chemical and biological tools.

Properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-3-19(23)22-18(14-6-10-16(24-2)11-7-14)12-17(21-22)13-4-8-15(20)9-5-13/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOKVOCJSICDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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